Dimethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE: is a complex organic compound with a unique structure that combines quinoline, thiophene, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multiple steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the quinoline derivative. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the quinoline derivative reacts with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Thiophene Ring: The thiophene ring is synthesized through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester in the presence of elemental sulfur.
Coupling of the Quinoline and Thiophene Derivatives: The quinoline and thiophene derivatives are coupled through an amide bond formation reaction, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon of the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amide derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: Its conjugated system could be useful in the development of organic semiconductors or photovoltaic materials.
Biological Research: The compound can be used as a probe to study enzyme interactions or as a fluorescent marker due to its potential photophysical properties.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation.
Materials Science: In organic semiconductors, the compound’s conjugated system allows for efficient charge transport, enhancing the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 5-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- DIMETHYL 5-({[2-(4-ISOPROPYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- DIMETHYL 5-({[2-(4-TERT-BUTYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Uniqueness
The presence of the ethylphenyl group in DIMETHYL 5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C27H24N2O5S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
dimethyl 5-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C27H24N2O5S/c1-5-16-10-12-17(13-11-16)21-14-19(18-8-6-7-9-20(18)28-21)24(30)29-25-22(26(31)33-3)15(2)23(35-25)27(32)34-4/h6-14H,5H2,1-4H3,(H,29,30) |
InChI Key |
YJAZVGVVVDQAFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.